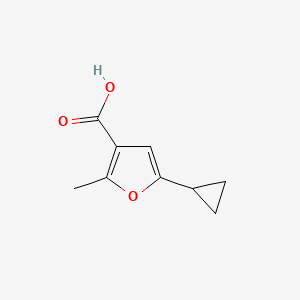

5-Cyclopropyl-2-methylfuran-3-carboxylic acid

Descripción

5-Cyclopropyl-2-methylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a cyclopropyl group at the 5-position and a methyl group at the 2-position of the furan ring. Furan derivatives are known for their biological activities, such as antimicrobial, antitumor, and antiviral properties . The cyclopropyl substituent may enhance metabolic stability and lipophilicity, while the methyl group could influence steric effects and solubility.

Propiedades

IUPAC Name |

5-cyclopropyl-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-7(9(10)11)4-8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMPCJBRSOYETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl ketone with a suitable furan derivative in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 5-Cyclopropyl-2-methylfuran-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclopropyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents under controlled temperatures.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or alkylated furan derivatives.

Aplicaciones Científicas De Investigación

5-Cyclopropyl-2-methylfuran-3-carboxylic acid has been the subject of extensive scientific research due to its unique chemical properties. Its applications include:

Mecanismo De Acción

The mechanism of action of 5-Cyclopropyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the furan ring contribute to its binding affinity and selectivity towards certain enzymes and receptors . These interactions can modulate biological processes, leading to the observed effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations and Bioactivity: The cyclopropyl group in the target compound and the quinoline derivative may improve metabolic stability by resisting oxidative degradation. Benzofuran derivatives (e.g., ) exhibit broader biological activities due to their fused aromatic system, which enhances binding to biological targets.

Safety Profiles :

- 5-Formylfuran-3-carboxylic acid has documented acute toxicity, necessitating strict handling protocols .

- Halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) may pose reactivity risks with incompatible materials .

Synthetic Feasibility :

- Compounds with multiple substituents (e.g., 2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid ) present synthetic challenges due to stereochemical complexity.

Actividad Biológica

5-Cyclopropyl-2-methylfuran-3-carboxylic acid (CPMFA) is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

5-Cyclopropyl-2-methylfuran-3-carboxylic acid has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. The compound features a cyclopropyl group attached to a furan ring, which contributes to its distinctive chemical properties.

Synthesis Methods

The synthesis of CPMFA typically involves the cyclization of cyclopropylmethyl ketone with furan derivatives under acidic conditions. Common methods include:

- Acid-Catalyzed Cyclization : Utilizing strong acid catalysts to facilitate the reaction.

- Continuous Flow Reactors : Industrial applications may employ continuous flow reactors for higher efficiency and yield.

Antimicrobial Properties

CPMFA has been investigated for its antimicrobial activity. Preliminary studies suggest it exhibits moderate to good activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings indicate its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of CPMFA. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may involve the compound's interaction with cyclooxygenase (COX) enzymes, which are critical in producing inflammatory mediators .

The biological activity of CPMFA is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : CPMFA may inhibit enzymes like COX, reducing the synthesis of pro-inflammatory prostaglandins.

- Receptor Binding : The compound's unique structure allows it to bind selectively to certain receptors, enhancing its biological efficacy .

Case Studies

Several studies have explored the biological effects of CPMFA in vitro and in vivo:

- Antiviral Activity : In a study examining compounds for antiviral properties against SARS-CoV-2, CPMFA was included in screening assays. It demonstrated potential as an inhibitor of viral replication, although further investigation is required to elucidate its full antiviral mechanism .

- In Vivo Efficacy : Animal model studies have shown that CPMFA can reduce inflammation markers in mice subjected to induced inflammatory conditions. The results suggest that CPMFA could be developed into therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Cyclopropyl-2-methylfuran-3-carboxylic acid | Structure | Moderate | Yes |

| 5-Methylfuran-2-carboxylic acid | Structure | Low | No |

| 2-Methylfuran-3-carboxylic acid | Structure | Moderate | Low |

Q & A

Q. What are the optimal synthetic routes for preparing 5-cyclopropyl-2-methylfuran-3-carboxylic acid, and how does cyclopropane ring formation influence reaction efficiency?

The synthesis of substituted furancarboxylic acids often involves cyclopropane functionalization via [2+1] cycloaddition or cross-coupling reactions. For 5-cyclopropyl derivatives, a palladium-catalyzed coupling of cyclopropane-containing precursors with furan intermediates has shown high regioselectivity (e.g., Suzuki-Miyaura reactions with boronic acids) . Key challenges include avoiding ring-opening side reactions, which can be mitigated by using mild bases (e.g., K₂CO₃) and low temperatures (0–25°C). Characterization of intermediates via ¹H/¹³C NMR (e.g., cyclopropane proton signals at δ 0.8–1.5 ppm) ensures structural fidelity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 5-cyclopropyl-2-methylfuran-3-carboxylic acid and its intermediates?

¹H NMR is critical for identifying cyclopropane protons (distinctive splitting patterns due to ring strain) and furan ring protons (e.g., H-2 and H-5 coupling constants, J ≈ 3–4 Hz). The carboxylic acid proton typically appears as a broad singlet (δ 10–12 ppm) in DMSO-d₆. IR spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and furan ring (C-O-C asymmetric stretch ~1250 cm⁻¹). For advanced validation, 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What are the stability considerations for 5-cyclopropyl-2-methylfuran-3-carboxylic acid under varying pH and temperature conditions?

The compound is stable at 2–8°C in anhydrous environments but degrades in basic conditions (pH > 9) due to cyclopropane ring strain. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber glass under nitrogen. Degradation products include ring-opened dicarboxylic acids, identified via LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of 5-cyclopropyl-2-methylfuran-3-carboxylic acid in nucleophilic acyl substitution reactions?

The cyclopropyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, favoring reactions with amines (e.g., amidation) or alcohols (esterification). Steric hindrance from the methyl and cyclopropyl substituents reduces reactivity at the 2- and 5-positions, directing nucleophiles to the 3-carboxylic acid group. Computational studies (DFT) reveal a 15–20% increase in activation energy compared to non-cyclopropyl analogs .

Q. What strategies resolve contradictions in reported biological activities of 5-cyclopropyl-2-methylfuran-3-carboxylic acid derivatives?

Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., bacterial strain variability) or impurities in synthesized batches. Rigorous purity validation (HPLC ≥98%) and standardized MIC/MBC protocols are essential. For example, contradictory cytotoxicity results in cancer cell lines (IC₅₀ ± 20%) can be addressed by controlling ROS levels in cell culture media .

Q. How can molecular docking and MD simulations predict the interaction of 5-cyclopropyl-2-methylfuran-3-carboxylic acid with biological targets like bacterial DNA gyrase?

Docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian09) reveal hydrogen bonding with gyrase’s Asp73 and hydrophobic interactions with Val71. MD simulations (GROMACS) over 100 ns show stable binding (RMSD <2 Å) but highlight conformational flexibility in the cyclopropane ring, suggesting derivatization at the methyl group to improve affinity .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields and bioactivity data using orthogonal techniques (e.g., LC-MS for purity, isothermal titration calorimetry for binding affinity) .

- Safety Protocols : Handle the compound in fume hoods with nitrile gloves and P2 respirators; avoid dust formation due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.